molecular formula C2H5Si2 B3149796 1,3-Disilabutane CAS No. 6787-86-6

1,3-Disilabutane

Cat. No.: B3149796
CAS No.: 6787-86-6
M. Wt: 85.23 g/mol
InChI Key: AGUJAXHXTYGXSY-UHFFFAOYSA-N
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Preparation Methods

There are several main methods for preparing 1,3-Disilabutane:

These reactions typically require controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product yield and purity.

Chemical Reactions Analysis

1,3-Disilabutane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of silicon-oxygen bonds.

    Reduction: In this reaction, the compound gains electrons, typically leading to the formation of silicon-hydrogen bonds.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group. Common reagents used in these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce silicon oxides, while substitution reactions can yield various organosilicon derivatives.

Scientific Research Applications

1,3-Disilabutane has several scientific research applications, including:

Comparison with Similar Compounds

1,3-Disilabutane can be compared with other similar organosilicon compounds, such as:

    Hexamethyldisilane: This compound has a similar silicon-carbon backbone but with different substituents, leading to variations in reactivity and applications.

    1,1,3,3-Tetramethyl-1,3-disilacyclobutane:

    Bis(trimethylsilyl)methane: Another organosilicon compound with distinct reactivity due to its different substituents.

The uniqueness of this compound lies in its linear silicon-carbon backbone and its ability to participate in a wide range of chemical reactions, making it a versatile intermediate in organosilicon chemistry.

Properties

InChI

InChI=1S/C2H5Si2/c1-4-2-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUJAXHXTYGXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]C[Si]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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